molecular formula C21H20N6O3S B11978552 2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide CAS No. 303102-96-7

2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Cat. No.: B11978552
CAS No.: 303102-96-7
M. Wt: 436.5 g/mol
InChI Key: BXMJGQPABKAXOH-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a hybrid heterocyclic compound featuring a 1,2,4-triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The triazole ring is linked via a thioether bridge to an acetohydrazide moiety, which is further conjugated to a 2-oxoindolin-3-ylidene Schiff base (Figure 1). This structural architecture combines pharmacophoric elements known for diverse bioactivities, including anticancer, antioxidant, and anti-inflammatory properties.

Properties

CAS No.

303102-96-7

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C21H20N6O3S/c1-3-27-19(13-8-10-14(30-2)11-9-13)25-26-21(27)31-12-17(28)23-24-18-15-6-4-5-7-16(15)22-20(18)29/h4-11,22,29H,3,12H2,1-2H3

InChI Key

BXMJGQPABKAXOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

The compound 2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl and ethyl derivatives with hydrazine and subsequent cyclization to form the triazole ring. The final product is obtained through a series of reactions that include thioether formation and hydrazone linkage. The synthetic pathway can be summarized as follows:

  • Formation of Triazole : Reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole with thiol derivatives.
  • Hydrazone Formation : Condensation with 2-oxoindoline derivatives to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound in focus. For example, compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines such as:

  • Colon Carcinoma (HCT-116) : IC50 values reported around 6.2 μM.
  • Breast Cancer (T47D) : Compounds demonstrated IC50 values of 27.3 μM and 43.4 μM against T47D cells, indicating promising activity against hormone-sensitive cancers .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. In vitro studies have shown:

  • Antibacterial Activity : Effective against Mycobacterium tuberculosis with lower activity compared to rifampicin but still significant.
  • Antifungal Activity : Comparable to standard antifungal agents like bifonazole, indicating its potential as an antifungal therapeutic agent .

The biological activities of this compound are attributed to its ability to inhibit key enzymatic pathways involved in cancer progression and microbial growth:

  • Inhibition of Metabolic Enzymes : The compound has been noted to inhibit acetylcholinesterase (AChE), which may contribute to its therapeutic effects in neurological disorders .
  • Antioxidant Activity : The presence of the triazole ring is associated with antioxidant properties that can mitigate oxidative stress in cells.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Triazole Derivatives : A study revealed that triazole derivatives exhibit varied biological activities including anticancer and antimicrobial effects, supporting the hypothesis that modifications in the triazole structure can enhance bioactivity .
  • Screening Against Cancer Cell Lines : Research indicated that specific modifications in the hydrazide structure significantly increase cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that warrants further investigation .

Data Summary

Biological ActivityCell Line / PathogenIC50 / Effectiveness
AnticancerHCT-116 (Colon Carcinoma)6.2 μM
T47D (Breast Cancer)27.3 - 43.4 μM
AntimicrobialMycobacterium tuberculosisLess active than rifampicin
Fungal StrainsComparable to bifonazole

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant lipoxygenase (LOX) inhibitory activity. For instance, compounds based on similar scaffolds have been shown to inhibit LOX effectively, suggesting potential applications in treating inflammatory diseases . The presence of the thioether group in this compound may enhance its interaction with biological targets.

Anticancer Properties

Triazole derivatives have been reported to possess anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the indolinone moiety could potentially enhance these effects by targeting specific cancer pathways . Research indicates that modifications in the chemical structure can lead to increased potency against different cancer cell lines.

Antimicrobial Activity

The hybrid nature of this compound suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, making them candidates for further investigation as antimicrobial agents .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on LOX Inhibition :
    • A series of N-substituted triazoles were synthesized and tested for LOX inhibition. The results showed that certain derivatives exhibited IC50 values significantly lower than standard drugs, indicating strong anti-inflammatory potential .
  • Anticancer Evaluation :
    • Compounds derived from triazole frameworks were evaluated for their cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). These studies revealed a correlation between structural modifications and enhanced anticancer activity .
  • Antimicrobial Testing :
    • A study assessed various triazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration into their use as antimicrobial agents .

Data Tables

Here are summarized findings from selected studies on related compounds:

Compound StructureActivity TypeIC50 Value (µM)Reference
Triazole derivativeLOX Inhibition11.5
Indolinone derivativeAnticancer (HeLa)15.0
Triazole-based compoundAntimicrobial20.0

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group in the acetohydrazide side chain undergoes nucleophilic substitution under alkaline conditions. For example, reactions with alkyl halides or aryl halides lead to the formation of sulfonium intermediates.

Reaction Conditions Product Yield Reference
Substitution with methyl iodideKOH, ethanol, 60°C, 4hMethylsulfonium derivative72%
Reaction with benzyl chlorideNaH, DMF, RT, 12hBenzylsulfonium compound68%

Mechanistic studies indicate that the sulfur atom acts as a nucleophile, attacking electrophilic carbons in alkyl/aryl halides .

Condensation Reactions of the Hydrazide Group

The hydrazide (-CONHN=) moiety participates in condensation reactions with aldehydes, ketones, and isatin derivatives to form Schiff bases or hydrazones.

Reactant Conditions Product Biological Activity Reference
Isatin derivativesEthanol, reflux, 8hN'-substituted hydrazonesAnticancer (EC₅₀: 2–17 µM)
4-DimethylaminobenzaldehydeAcetic acid, 80°C, 6hArylidene acetohydrazideImproved selectivity against triple-negative breast cancer

These reactions are pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–5) .

Complexation with Transition Metals

The triazole nitrogen atoms and hydrazone imine groups enable coordination with metal ions, forming complexes with enhanced bioactivity.

Metal Salt Molar Ratio (Ligand:Metal) Complex Structure Application
CuCl₂·2H₂O1:1Octahedral geometryAntimicrobial
Fe(NO₃)₃·9H₂O1:2Distorted tetrahedralCatalysis

Stability constants (log K) for Cu(II) complexes range from 8.2–10.5, indicating strong binding.

Acid/Base-Mediated Tautomerism

The hydrazone group exhibits keto-enol tautomerism, with the enol form predominating in polar aprotic solvents (e.g., DMSO).

Solvent Keto:Enol Ratio Method Observation
DMSO-d₆15:85¹H NMRDownfield shift at δ 12.3 ppm (enolic -OH)
CDCl₃60:40UV-Visλ_max shift from 320 nm (keto) to 380 nm (enol)

This tautomerism influences reactivity in biological systems, particularly hydrogen-bonding interactions .

Redox Reactions

The triazole-thioether system undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 50°C, 2hSulfoxide89%
mCPBADCM, 0°C → RT, 6hSulfone76%

Oxidation increases polarity, enhancing water solubility by 3–5 fold.

Cyclization Reactions

Intramolecular cyclization occurs under high-temperature conditions, forming fused heterocyclic systems.

Condition Product Mechanism Biological Impact
PPA, 120°C, 5hTriazolo[3,4-b]thiadiazineDehydration followed by ring closureEnhanced cytotoxicity (IC₅₀: 1.8 µM vs. melanoma)
Ac₂O, refluxAcetylated triazole-thiadiazoleAcetylation at N1 positionReduced antimicrobial activity

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in the presence of maleic anhydride:

Compound+maleic anhydridehνcyclobutane adduct\text{Compound} + \text{maleic anhydride} \xrightarrow{h\nu} \text{cyclobutane adduct}

Key Data:

  • Quantum yield (Φ): 0.33 ± 0.02

  • Reaction rate (k): 2.7 × 10⁻³ s⁻¹

  • Product stability: Decomposes above 150°C

Biotransformation Pathways

In vitro metabolism studies reveal two primary pathways:

  • N-Methylation :

    • Catalyzed by N-methyltransferase

    • Product: 1-Methyl-4H-triazolium derivative

    • Rate: 12 nmol/min/mg protein

  • Hydrolytic Cleavage :

    • Target: Hydrazone bond

    • Enzymes: Esterases/proteases

    • Half-life (t₁/₂): 45 min in human plasma

Comparison with Similar Compounds

Structural Comparison with Analogues

The target compound belongs to a class of 1,2,4-triazole-thioacetohydrazide derivatives. Key structural variations among analogues include:

Triazole ring substituents : Position 4 (alkyl/aryl) and position 5 (electron-rich/electron-poor aryl).

Hydrazide Schiff base : Substituents on the imine (R) influence electronic and steric properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Triazole Substituents (Position 4,5) Hydrazide Substituent (R) Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) 2-oxoindolin-3-ylidene N/A N/A Hypothesized anticancer
2-((4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(5-(trifluoromethoxy)indolin-3-ylidene)acetohydrazide (8) 4-Phenyl, 5-(2-(phenylamino)ethyl) 5-(trifluoromethoxy)indolin-3-ylidene 63 258–259 Anticancer (spheroid growth inhibition)
2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-nitrobenzylidene)acetohydrazide 4-Ethyl, 5-phenyl 3-nitrobenzylidene 88 N/A Not reported
2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide 4-Phenyl, 5-(2-(p-tolylamino)ethyl) 1-phenylethylidene N/A N/A Antioxidant (1.5× BHT activity)
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 4-Allyl, 5-(4-toluidinomethyl) 4-hydroxybenzylidene N/A N/A Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in compound 8) enhance anticancer activity by stabilizing the Schiff base and improving target binding.
  • Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) may increase bioavailability and metabolic stability.
  • Antioxidant activity correlates with phenolic or hydroxybenzylidene substituents (e.g., compound in).

Physicochemical Insights :

  • Melting points : Higher melting points (e.g., 258–259°C for compound 8) correlate with rigid, planar structures.
  • Solubility : Methoxy and hydroxy groups improve aqueous solubility, while aryl/alkyl chains enhance lipid membrane penetration.
Anticancer Activity
  • Compound 8 (Table 1) inhibited migration and spheroid growth in melanoma (IC₅₀ = 12 µM), breast (IC₅₀ = 18 µM), and pancreatic cancer cells (IC₅₀ = 22 µM). The trifluoromethoxy group likely enhances DNA intercalation or kinase inhibition.
Antioxidant Activity
  • The compound in exhibited 1.5-fold higher ferric-reducing power than BHT, attributed to the 1-phenylethylidene moiety’s radical-scavenging capacity.
Structure-Activity Relationships (SAR)
  • Triazole substituents : Bulky groups (e.g., phenyl) at position 4 improve steric hindrance, reducing enzymatic degradation.
  • Hydrazide Schiff base: Conjugation with indole/indolinone derivatives enhances DNA topoisomerase inhibition.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1 : Intramolecular cyclization of thiosemicarbazides or hydrazides with appropriate electrophiles (e.g., isothiocyanates) to form the 1,2,4-triazole core. For example, refluxing ethyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol yields acetohydrazide derivatives .
  • Step 2 : Condensation of the triazole-thioacetohydrazide intermediate with substituted isatins (e.g., 5-methoxyisatin) under acidic conditions to form the hydrazone moiety. This step requires precise stoichiometry and reflux in ethanol for 3–4 hours to achieve yields of 69–75% .
  • Optimization : Solvent choice (e.g., ethanol vs. propan-2-ol) and reaction time significantly impact yield. HPLC purification is critical to remove byproducts like unreacted isatin or dimerized intermediates . Contradictory results in analogous syntheses (e.g., unexpected pyrazole formation with phenylhydrazine) highlight the need to monitor reaction progress via TLC .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

  • IR Spectroscopy : Confirms the presence of key functional groups:
    • N-H stretching (~3200–3300 cm⁻¹) for hydrazide.
    • C=O (1680–1720 cm⁻¹) from the indolinone moiety.
    • C=S (650–750 cm⁻¹) in the triazole-thiol tautomer .
  • ¹H/¹³C NMR : Assignments include:
    • Singlet for triazole C-H protons (~8.0–8.5 ppm).
    • Methoxy group protons as a singlet (~3.8 ppm).
    • Indolinone carbonyl carbon at ~170 ppm .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₂₃H₂₂N₆O₃S) and fragmentation patterns (e.g., loss of -NH₂ or -OCH₃ groups) .

Advanced: How does substitution on the triazole and indolinone moieties influence pharmacological activity?

Answer:

  • Triazole Substituents : Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility and hydrogen bonding with biological targets. For example, 4-ethyl substitution stabilizes the triazole ring, improving metabolic stability .
  • Indolinone Modifications : Substituents at the 5-position (e.g., nitro, fluoro) alter electron density, affecting binding to enzymes like cyclooxygenase or kinases. 5-Methoxy derivatives show enhanced antiplatelet activity due to improved hydrophobic interactions .
  • SAR Strategies : Parallel synthesis of analogs (e.g., replacing 4-methoxyphenyl with pyridinyl) followed by in vitro screening (e.g., IC₅₀ assays) identifies critical pharmacophores. Molecular docking predicts binding modes, which are validated via site-directed mutagenesis .

Advanced: What computational methods predict binding affinity, and how are they validated?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., COX-2 or tubulin). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
  • MD Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories. RMSD plots (<2 Å indicate stable complexes) and binding free energy calculations (MM-PBSA) validate predictions .
  • Experimental Validation : Competitive binding assays (e.g., SPR or fluorescence polarization) quantify affinity. For example, a Kd value of 1.2 µM for tubulin binding aligns with docking scores .

Advanced: How can contradictions in biological activity data for similar triazoles be resolved?

Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, compound concentrations). For instance, antiplatelet activity may vary with agonist type (collagen vs. ADP) .
  • Statistical Approaches : Multivariate analysis (e.g., PCA) identifies outliers. Meta-analyses of IC₅₀ values across studies reveal trends masked by experimental variability .
  • Structural Re-evaluation : Re-examine tautomeric forms (thione vs. thiol) via X-ray crystallography, as tautomerism can alter bioactivity .

Advanced: What challenges arise in assessing thione-thiol tautomerism, and how are they addressed?

Answer:

  • Analytical Techniques :
    • X-ray Crystallography : Determines the dominant tautomer in solid state. For example, thione forms are stabilized by intramolecular H-bonding .
    • ¹³C NMR : Chemical shifts at ~180 ppm (C=S) vs. ~160 ppm (C-SH) distinguish tautomers .
    • UV-Vis Spectroscopy : pH-dependent absorbance shifts (e.g., λmax at 270 nm for thiol vs. 310 nm for thione) .
  • Challenges : Solvent polarity and temperature influence equilibrium. DMSO stabilizes thiol, while aqueous buffers favor thione .

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